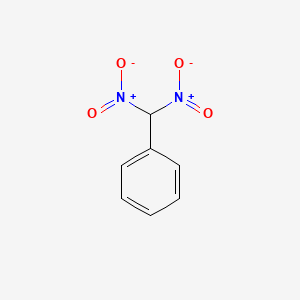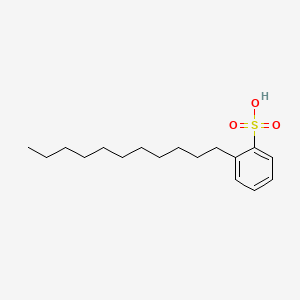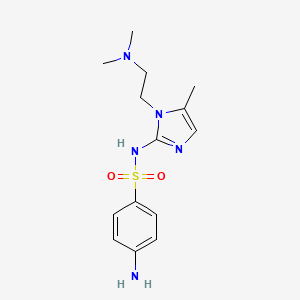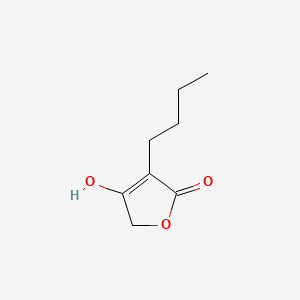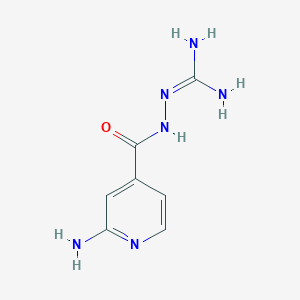
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and hydrazide groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) typically involves multi-step organic reactions. One common method includes the reaction of pyridine-4-carboxylic acid with hydrazine hydrate under controlled conditions to form the hydrazide derivative. This intermediate is then reacted with guanidine to introduce the aminoiminomethyl group. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential inhibitor of metalloenzymes, which are involved in numerous physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the amino and hydrazide groups, making it less reactive in certain chemical reactions.
2-Amino-4-pyridinecarboxylic acid: Similar structure but without the aminoiminomethyl group, leading to different chemical properties.
Isonicotinic acid hydrazide: Shares the hydrazide group but differs in the position of the carboxylic acid group on the pyridine ring.
Uniqueness
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is unique due to the presence of both amino and hydrazide groups, which confer distinct reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H10N6O |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-amino-N-(diaminomethylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N6O/c8-5-3-4(1-2-11-5)6(14)12-13-7(9)10/h1-3H,(H2,8,11)(H,12,14)(H4,9,10,13) |
InChI-Schlüssel |
VXTAZRUAUNHEFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=O)NN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


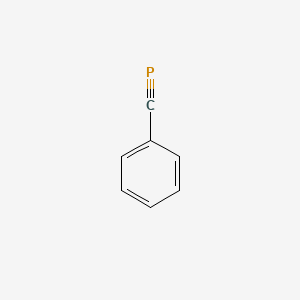
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
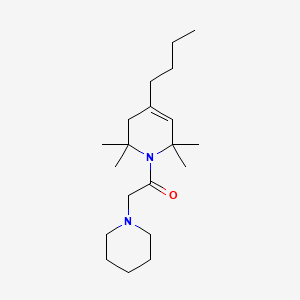
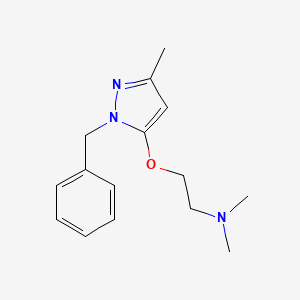
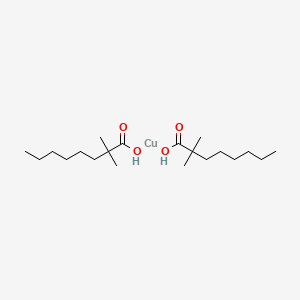

![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)

